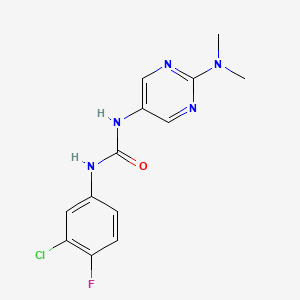![molecular formula C12H21NO B2970336 6',6'-Dimethylspiro[bicyclo[2.2.1]heptane-2,2'-morpholine] CAS No. 1559261-83-4](/img/structure/B2970336.png)
6',6'-Dimethylspiro[bicyclo[2.2.1]heptane-2,2'-morpholine]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6’,6’-Dimethylspiro[bicyclo[2.2.1]heptane-2,2’-morpholine] is a chemical compound with the CAS Number: 1559261-83-4 . It has a molecular weight of 195.3 . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI Code for 6’,6’-Dimethylspiro[bicyclo[2.2.1]heptane-2,2’-morpholine] is 1S/C12H21NO/c1-11(2)7-13-8-12(14-11)6-9-3-4-10(12)5-9/h9-10,13H,3-8H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Applications De Recherche Scientifique
Bridged Bicyclic Morpholines as Building Blocks
Bridged bicyclic morpholines, such as those related to 6',6'-Dimethylspiro[bicyclo[2.2.1]heptane-2,2'-morpholine], are pivotal in medicinal chemistry research due to their role as crucial building blocks. The unique structural properties of these compounds, including achirality and similar lipophilicity to morpholine, make them particularly interesting as morpholine isosteres. These characteristics are highlighted in the synthesis of morpholine derivatives, where straightforward chemistry from inexpensive materials is employed to produce novel morpholine-based building blocks (Walker, Eklov, & Bedore, 2012; Wishka et al., 2011).
Lipophilicity Alteration in Medicinal Chemistry
The introduction of spirocyclic centers, such as azaspiro[3.3]heptanes, in place of traditional heterocycles like morpholines or piperazines, has shown to impact the lipophilicity of molecules significantly. These alterations can lower the measured logD of the molecules, affecting their pharmacokinetic profiles. This adjustment, although seemingly counterintuitive by adding a carbon atom, can be rationalized through increased basicity, showcasing the intricate balance between molecular structure and physicochemical properties in drug design (Degorce, Bodnarchuk, & Scott, 2019).
Novel Terpenoid Insect Repellents
A nitrogen-containing terpene, closely related to the structural framework of 6',6'-Dimethylspiro[bicyclo[2.2.1]heptane-2,2'-morpholine], was discovered as an effective insect repellent. Isolated from the defensive secretion of a milliped, this compound, known as polyzonimine, showcases the potential of bridged bicyclic morpholines and their analogs in developing natural, effective repellents against various insects, demonstrating a fascinating application of these compounds beyond traditional medicinal chemistry (Smolanoff et al., 1975).
Oxetanes in Drug Discovery
Oxetanes, similar in some aspects to the structural motifs of 6',6'-Dimethylspiro[bicyclo[2.2.1]heptane-2,2'-morpholine], have been explored for their significant impact on solubility, lipophilicity, and metabolic stability in drug discovery. These compounds, particularly when incorporated into a molecule in place of traditional functional groups, can lead to enhanced aqueous solubility and reduced metabolic degradation, offering valuable insights into the design of new pharmaceutical agents (Wuitschik et al., 2010).
Synthesis and Biological Screening
Novel derivatives of 4-(3,3-dimethylspiro{bicyclo[2.2.1]heptan-2,5′-isoxazoline-2}-3′-yl)-2-aryl-2,3-dihydro-1H-1,5-benzodiazepines have been synthesized and evaluated for their biological activities. Despite the innovative approach in synthesizing these molecules, the compounds did not exhibit promising antimicrobial or antifungal activity, highlighting the challenges in predicting biological efficacy based solely on structural manipulation (Naqvi et al., 2011).
Safety and Hazards
The safety information for 6’,6’-Dimethylspiro[bicyclo[2.2.1]heptane-2,2’-morpholine] includes several hazard statements: H315, H318, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, P501 . Please refer to the MSDS for more detailed safety information .
Propriétés
IUPAC Name |
6',6'-dimethylspiro[bicyclo[2.2.1]heptane-2,2'-morpholine] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c1-11(2)7-13-8-12(14-11)6-9-3-4-10(12)5-9/h9-10,13H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSLNKMCKKONMLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC2(O1)CC3CCC2C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6',6'-Dimethylspiro[bicyclo[2.2.1]heptane-2,2'-morpholine] | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

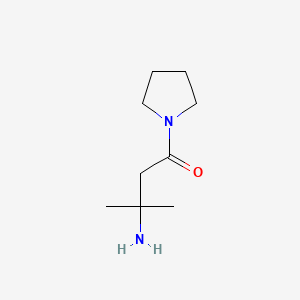
![1-Oxa-7-azaspiro[3.5]nonane oxalate(2:1)](/img/structure/B2970255.png)
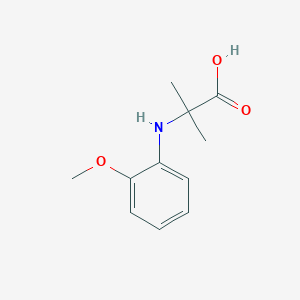
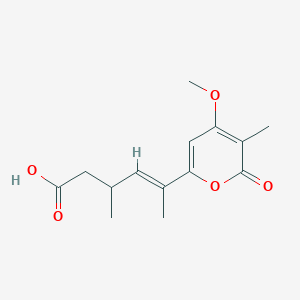
![Benzo[c][1,2,5]oxadiazol-5-amine hydrochloride](/img/structure/B2970264.png)
![2-(4-chlorophenoxy)-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide](/img/structure/B2970265.png)

![3-((4-methoxyphenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2970268.png)
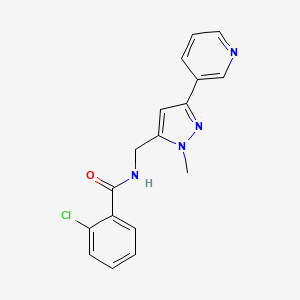

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2970272.png)
![N-(Cyanomethyl)-2-[4-(2,3-difluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2970273.png)
